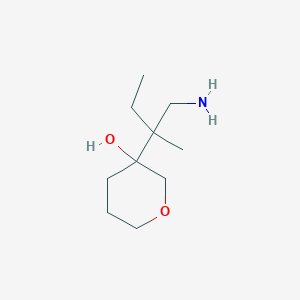
3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This compound is used primarily for research purposes and has various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-2-aminobutane with an oxirane derivative under acidic or basic conditions to form the desired oxan-3-ol structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-3-one derivatives.
Reduction: Reduction reactions can convert the oxan-3-ol to oxan-3-amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used under basic conditions.
Major Products Formed
Oxidation: Oxan-3-one derivatives.
Reduction: Oxan-3-amine derivatives.
Substitution: Various substituted oxan-3-ol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxan-3-ol structure can participate in various chemical reactions. These interactions can affect cellular pathways and biochemical processes, although detailed mechanisms are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-methyl-1-butanol: Similar in structure but lacks the oxan ring.
3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol: Similar but with a different alkyl chain length.
Uniqueness
3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol is unique due to its specific oxan-3-ol structure combined with the amino group, which imparts distinct chemical and biological properties. This combination allows for unique interactions and applications that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C10H21NO2 |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
3-(1-amino-2-methylbutan-2-yl)oxan-3-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-9(2,7-11)10(12)5-4-6-13-8-10/h12H,3-8,11H2,1-2H3 |
InChI-Schlüssel |
DRLPGSZJSJGGCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CN)C1(CCCOC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


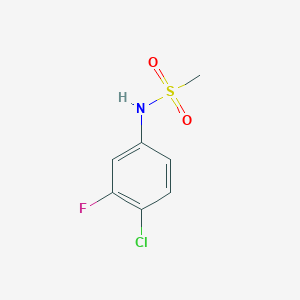
![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
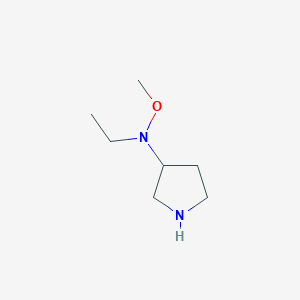
![5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173451.png)

![3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane](/img/structure/B13173461.png)
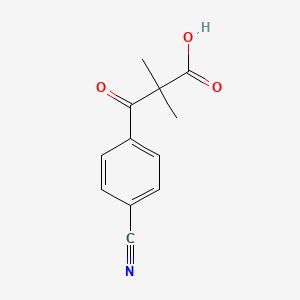

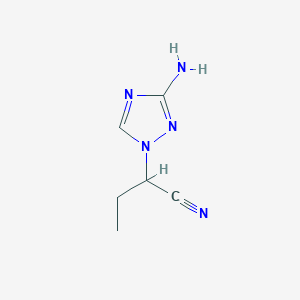
![2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine](/img/structure/B13173487.png)
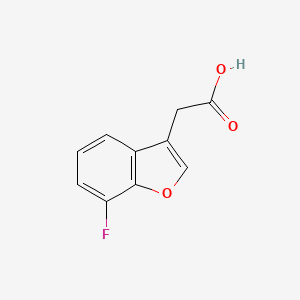
![N-[(3,3-Difluorocyclobutyl)methyl]aniline](/img/structure/B13173501.png)
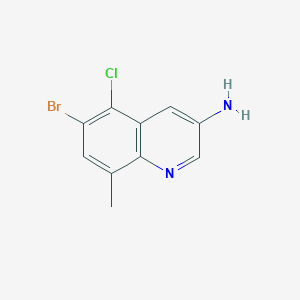
![3-Ethyl-1-[(2-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B13173512.png)
